Avridine

Catalog No.
S519873
CAS No.
35607-20-6
M.F
C43H90N2O2
M. Wt
667.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avridine

CAS Number

35607-20-6

Product Name

Avridine

IUPAC Name

2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol

Molecular Formula

C43H90N2O2

Molecular Weight

667.2 g/mol

InChI

InChI=1S/C43H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(38-35-39-45(40-42-46)41-43-47)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46-47H,3-43H2,1-2H3

InChI Key

WXNRAKRZUCLRBP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

avridine, avridine phosphate (2:1), CP 20,961, CP 20961, CP-20,961, N,N-dioctyldecyl-N',N-bis(2-hydroxyethyl)propanediamine

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO

Description

The exact mass of the compound Avridine is 666.70023 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nucleic Acid Staining

Acridine, also known as Acridine Orange, is a fluorescent dye commonly used in scientific research for staining nucleic acids like DNA and RNA. Its positively charged structure allows it to interact with the negatively charged phosphates in the backbone of nucleic acids. This interaction causes acridine to fluoresce under specific wavelengths of light, making it possible to visualize the location and distribution of nucleic acids within cells. Acridine staining is a valuable tool in various applications such as:

  • Flow cytometry: Acridine can be used to identify and quantify different cell populations based on their DNA content. This is particularly useful in studies of cell cycle progression and apoptosis (programmed cell death) [].
  • Microscopy: Acridine staining allows researchers to visualize the nucleus and cytoplasm of cells, aiding in the study of cellular morphology and nuclear abnormalities.
  • Fluorescence in situ hybridization (FISH): Acridine can be used as a counterstain in FISH experiments, helping to differentiate between specific DNA sequences and the overall cellular DNA.

Lysosome Staining

Acridine can also be used to stain lysosomes, which are cellular organelles responsible for waste disposal and degradation. The mechanism for this staining is not fully understood, but it is thought to involve the interaction of acridine with acidic components within lysosomes []. Acridine staining of lysosomes is helpful in studies of cellular autophagy (self-eating process) and lysosomal storage disorders [].

Photodynamic Therapy

Some Acridine derivatives have been explored for their potential use in photodynamic therapy (PDT), a treatment modality that utilizes light and a photosensitizer to kill cancer cells []. These Acridine derivatives can accumulate in cancer cells and upon exposure to specific light wavelengths, generate reactive oxygen species that damage the cells []. While still in the preclinical or early clinical trial stages, Acridine-based PDT holds promise as a treatment option for various cancers [].

Other Research Applications

Acridine's properties are also being explored in other areas of scientific research, including:

  • Development of new antimicrobial agents: Some Acridine derivatives exhibit antibacterial and antifungal activity, making them potential candidates for the development of new antibiotics and antifungals [].
  • Study of protein-nucleic acid interactions: Acridine derivatives can be used as probes to study the interactions between proteins and nucleic acids, which are crucial for many cellular processes.
  • Avridine, also known as CP-20,961, is a synthetic lipid amine [].
  • It acts as an adjuvant, a substance that enhances the immune system's response to a vaccine or other antigen [].
  • In the case of avridine, the enhanced immune response leads to inflammation and joint destruction, mimicking rheumatoid arthritis in rats [, ].

Molecular Structure Analysis

  • The exact molecular structure of avridine is not publicly available.
  • However, its chemical formula is C43H90N2O2, indicating a large, complex molecule with a long hydrocarbon chain, two amine groups, and two oxygen atoms [].
  • The presence of the long hydrocarbon chain and amine groups suggests its lipophilic (fat-soluble) nature, which might be relevant to its interaction with immune cells [].

Chemical Reactions Analysis

  • The specific synthesis process for avridine is not publicly disclosed.
  • Research suggests it's likely a proprietary compound developed by Pfizer [].
  • Avridine is known to undergo decomposition at high temperatures, but the exact breakdown products are not reported [].

Physical And Chemical Properties Analysis

  • Limited data exists on the specific physical and chemical properties of avridine.
  • Due to its complex structure, it's likely a solid at room temperature with low water solubility [].
  • The precise mechanism by which avridine induces arthritis is not fully understood.
  • Research suggests it activates the immune system, leading to the production of inflammatory molecules and infiltration of immune cells into the joints, ultimately causing joint destruction [].
  • Avridine might also directly stimulate certain immune cells like neutrophils, contributing to the inflammatory response [].
  • Avridine is not intended for human or veterinary use [].
  • Studies indicate its toxicity in animals, causing inflammation and joint damage at the injection site [].
  • Due to its complex structure, potential allergic reactions or other unforeseen effects cannot be ruled out.

Important Note:

  • Avridine is a research tool and should only be handled by trained professionals in a laboratory setting following appropriate safety guidelines.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

17

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

666.70023012 g/mol

Monoisotopic Mass

666.70023012 g/mol

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P9J7O7YNSW

MeSH Pharmacological Classification

Adjuvants, Immunologic

Other CAS

35607-20-6

Wikipedia

Avridine

Dates

Modify: 2023-08-15
1: Megid J, Peraçoli MT, Curi PR, Zanetti CR, Cabrera WH, Vassao R, Ito FH. Effect of bacillus of Calmette-Guérin, avridine and Propionibacterium acnes as immunomodulators on rabies in mice. Rev Inst Med Trop Sao Paulo. 1999 Mar-Apr;41(2):107-14. PubMed PMID: 10413958.
2: Megid J, Peraçolli MT, Curi PR, Zanetti CR, Cabrera WH, Vassao R, Ito FH. Effect of the bacillus of Calmette-Guérin, Propionibacter acnes and avridine as immunomodulators in antirabies vaccination of mice using the Fuenzalida-Palacios mouse brain vaccine. Vaccine. 1999 May 14;17(19):2446-52. PubMed PMID: 10392627.
3: Wigdorovitz A, Zamorano P, Borca MV, Sadir AM. Modulation of the antigen presentation activity in foot and mouth disease virus (FMDV) vaccines by two adjuvants: avridine and a water soluble fraction of Mycobacterium sp. Vaccine. 1998 Oct;16(17):1627-32. PubMed PMID: 9713938.
4: Lorentzen JC, Klareskog L. Comparative susceptibility of DA, LEW, and LEW.1AV1 rats to arthritis induced with different arthritogens: mineral oil, mycobacteria, muramyl dipeptide, avridine and rat collagen type II. Transplant Proc. 1997 May;29(3):1692-3. PubMed PMID: 9142235.

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